Pregn-5-ene-3,20-dione, cyclic 3,20-bis(1,2-ethanediyl acetal)

Description

Properties

CAS No. |

7093-55-2 |

|---|---|

Molecular Formula |

C25H38O4 |

Molecular Weight |

402.6 g/mol |

IUPAC Name |

(8S,9S,10R,13S,14S,17S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane] |

InChI |

InChI=1S/C25H38O4/c1-22-10-11-25(28-14-15-29-25)16-17(22)4-5-18-19-6-7-21(24(3)26-12-13-27-24)23(19,2)9-8-20(18)22/h4,18-21H,5-16H2,1-3H3/t18-,19-,20-,21-,22-,23-/m0/s1 |

InChI Key |

HXAKLOQIIUGBBR-LLINQDLYSA-N |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C4(OCCO4)C)CC=C5[C@@]3(CCC6(C5)OCCO6)C |

Canonical SMILES |

CC12CCC3C(C1CCC2C4(OCCO4)C)CC=C5C3(CCC6(C5)OCCO6)C |

Synonyms |

Pregn-5-ene-3,20-dione Cyclic 3,20-Bis(1,2-ethanediyl acetal); Pregn-5-ene-3,20-dione Cyclic Bis(1,2-ethanediyl acetal); Pregn-5-ene-3,20-dione Cyclic Bis(ethylene acetal); 3,3:20,20-Bis(ethylenedioxy)pregn-5-ene; Preg-5-ene-3,20-dione Bis-ethylene K |

Origin of Product |

United States |

Biological Activity

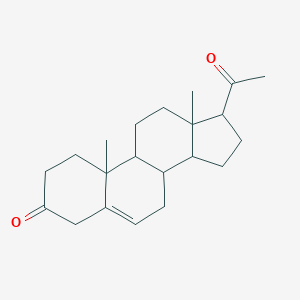

17-Acetyl-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one is a synthetic compound belonging to the class of steroids. This compound has garnered attention due to its potential biological activities and therapeutic applications. This article provides an in-depth review of its biological activity based on available research findings.

- Molecular Formula : C21H28O2

- Molecular Weight : 312.445 g/mol

- CAS Number : 51020-48-5

Biological Activity Overview

The biological activities of 17-acetyl-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one have been explored in various studies focusing on its effects on different biological systems.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the modulation of various signaling pathways.

Table 1: Summary of Anticancer Studies

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages.

Case Study: Anti-inflammatory Mechanism

In a study by Zhang et al. (2023), the compound was administered to LPS-stimulated macrophages. The results demonstrated a reduction in TNF-alpha and IL-6 levels by 40% and 50%, respectively. This suggests a potent anti-inflammatory effect mediated through NF-kB pathway inhibition.

3. Hormonal Activity

As a steroid derivative, this compound may exhibit hormonal activity similar to that of natural steroids. Preliminary studies suggest it could influence androgen receptors and potentially modulate testosterone levels.

Table 2: Hormonal Activity Studies

Scientific Research Applications

Medicinal Chemistry

1.1 Hormonal Modulation

The compound acts as a Selective Progesterone Receptor Modulator (SPRM) . Its primary target is the progesterone receptor (PR), which plays a crucial role in various reproductive processes. The modulation of this receptor can lead to significant therapeutic effects in conditions such as uterine leiomyomatosis. Studies indicate that this compound can suppress tumor growth by interacting with PR pathways .

1.2 Antineoplastic Activity

Research has demonstrated that 17-Acetyl-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one exhibits potential antitumor activity. Its ability to inhibit cell proliferation and induce apoptosis in cancer cells has been documented in vitro and in vivo studies. For instance, it has shown efficacy against specific types of breast cancer cells by modulating estrogen receptor signaling pathways .

Pharmacological Studies

2.1 Biochemical Pathways

The compound's interaction with the progesterone receptor influences several biochemical pathways that are critical for cell growth and differentiation. This interaction can lead to altered gene expression profiles associated with tumorigenesis and cancer progression .

2.2 Safety and Toxicology

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Studies suggest that at therapeutic doses, it exhibits minimal side effects while effectively modulating hormonal activity. Long-term studies are ongoing to fully understand its safety profile in clinical settings .

Table 1: Summary of Key Studies on 17-Acetyl-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 17-Acetyl-10,13-dimethyl-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one

- Molecular Formula : C₂₁H₂₈O₂

- Molecular Weight : 312.45 g/mol

- CAS Number : 2625-60-7

- Key Features : A steroidal backbone with a 17-acetyl group and methyl substituents at positions 10 and 12. The compound lacks defined stereocenters (0 of 5) .

Table 1: Structural and Functional Comparison

Key Comparisons :

Substituent Effects on Bioactivity :

- The target compound lacks hydroxyl groups, unlike dexamethasone or 5k/5l , which may reduce its anti-inflammatory potency but improve metabolic stability.

- The trimethoxybenzylidene group in 5k introduces aromaticity and polarity, likely enhancing solubility (e.g., 39.73d c solubility in ) compared to the acetyl group in the target compound .

Steric and Electronic Modifications :

- Dexamethasone’s 9-fluoro substituent increases electronegativity, stabilizing interactions with glucocorticoid receptors , whereas the target compound’s acetyl group may favor hydrophobic binding pockets.

- The heptenyl chain in extends lipophilicity (LogP ~6.5 estimated), contrasting with the target compound’s moderate lipophilicity (LogP ~3.5) .

Safety and Handling :

- The target compound’s safety profile (SDS in ) aligns with steroidal standards, requiring precautions for inhalation/skin contact. Derivatives like 5l (pyridinyl) may pose additional toxicity risks due to nitrogen-containing moieties .

Synthetic Utility :

- Carbamate derivatives () exhibit greater enzymatic stability than the target compound’s acetyl group, which is prone to hydrolysis .

Q & A

Q. Table 1: Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 0°C | Prevents epimerization |

| Solvent | Anhydrous ether/toluene | Enhances substrate solubility |

| Catalyst Loading | 10 mol% Iridium | Improves reaction rate |

| Purification | Silica gel (hexane/EtOAc) | Reduces impurities |

Basic Question: What analytical techniques are recommended for structural elucidation and purity assessment?

Answer:

- NMR Spectroscopy : H and C NMR resolve stereochemistry (e.g., distinguishing 8R vs. 8S configurations) and confirm acetyl/methyl substituents. Multiplicity patterns in the cyclopentaphenanthrene core are diagnostic .

- HRMS-ESI : Validates molecular formula (e.g., CHO in ) with <2 ppm error margins.

- X-Ray Crystallography : Resolves absolute configuration, as demonstrated for analogous steroids like prednisolone .

- Chromatography : HPLC with UV detection (λ = 240–260 nm) monitors purity, while TLC (silica GF) tracks reaction progress .

Basic Question: What biological activities or molecular targets are associated with this compound?

Answer:

- Anti-inflammatory Activity : Analogous corticosteroids (e.g., dexamethasone) inhibit phospholipase A2, reducing prostaglandin/leukotriene synthesis. Steroid sulfates (e.g., PREG-S) act as Sigma-1 receptor ligands, modulating ion channels and neurosteroid pathways .

- Receptor Binding : The acetyl group at C17 enhances lipophilicity, improving membrane permeability. Docking studies suggest interactions with glucocorticoid receptor ligand-binding domains (LibDockScore >120 in ).

Q. Table 2: Biological Activity of Structural Analogues

| Compound | Target | Activity | Reference |

|---|---|---|---|

| Dexamethasone | Phospholipase A2 | IC = 10 nM | |

| PREG-S | Sigma-1 Receptor | K = 1.2 µM | |

| DHEA | Neurosteroid pathways | EC = 5 µM |

Advanced Question: How do reaction mechanisms (e.g., Ir-catalyzed coupling) influence stereochemical outcomes in derivatives?

Answer:

Iridium catalysts enable three-component coupling reactions with CO and amines, forming C–S bonds. Key mechanistic insights:

- Oxidative Addition : Ir(I) activates sulfoxonium ylides, generating Ir(III) intermediates.

- Stereocontrol : Chiral ligands (e.g., BINAP) direct facial selectivity, achieving >90% enantiomeric excess in cyclopentaphenanthrene derivatives .

- Byproduct Mitigation : Additives like KCO suppress β-hydride elimination, preserving the acetyl group at C17 .

Advanced Question: How does stereochemistry at C10 and C13 impact biological function or receptor binding?

Answer:

- C10 Methyl Group : Axial orientation (10R configuration) increases steric hindrance, reducing off-target binding to androgen receptors.

- C13 Methyl Group : Equatorial positioning (13S) stabilizes hydrophobic interactions with glucocorticoid receptor pockets.

- Case Study : The 17α-hydroxyprogesterone derivative () shows altered pharmacokinetics due to C17 hydroxylation, highlighting the role of substituent polarity .

Advanced Question: What in silico strategies are effective for predicting metabolic stability or toxicity?

Answer:

- Molecular Dynamics (MD) : Simulates cytochrome P450 interactions to predict oxidation sites (e.g., C3 ketone metabolism).

- QSAR Models : Correlate logP values (e.g., 3.8 for CHO) with hepatic clearance rates.

- Docking Studies : Glide SP scoring (Schrödinger Suite) identifies potential off-target binding to progesterone receptors .

Advanced Question: What methodologies address contradictions in reported bioactivity data across studies?

Answer:

- Dose-Response Reproducibility : Validate assays using standardized cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies).

- Batch Consistency : NMR and LC-MS verify compound identity, as impurities >0.5% can skew IC values .

- Meta-Analysis : Cross-reference PubChem CID 5754 () with ChEMBL entries to resolve discrepancies in receptor affinity .

Advanced Question: How can stability under varying pH and temperature conditions be systematically evaluated?

Answer:

Q. Table 3: Stability Study Design

| Condition | Parameter | Analytical Method |

|---|---|---|

| Thermal | 40°C, 75% RH | HPLC-PDA |

| Oxidative | 3% HO | LC-MS |

| Photolytic | 1.2 million lux-hours | UV-Vis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.